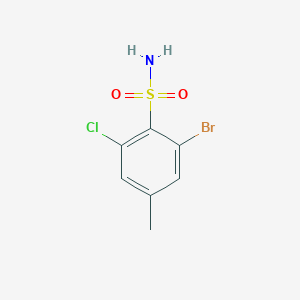
2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H7BrClNO2S and a molecular weight of 284.56 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide is 1S/C7H7BrClNO2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) . This indicates the presence of bromine, chlorine, nitrogen, oxygen, and sulfur atoms in the compound .Physical And Chemical Properties Analysis
The physical form of 2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide is a powder . The storage temperature is room temperature . The boiling point is not specified .Scientific Research Applications
Catalysis in Organic Synthesis : N-bromo sulfonamide derivatives, like the one synthesized by Khazaei et al. (2014), are used as efficient catalysts in organic synthesis. They facilitate the synthesis of complex organic compounds such as 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via one-pot condensation reactions, offering advantages like high yields, short reaction times, and clean workup (Khazaei, Abbasi, & Moosavi-Zare, 2014).
Structure Determination and Analysis : Research by Tremayne (2004) demonstrates the use of sulfonamide derivatives in structure determination. The study involved solving crystal structures of various compounds, including sulfonamides, using x-ray powder diffraction data and direct space structure solution methods (Tremayne, 2004).
Synthesis of Triazines and Other Heterocycles : Ghorbani-Vaghei et al. (2015) utilized N-halosulfonamides as catalysts for synthesizing triazines under solvent-free conditions. This method highlights the role of sulfonamide derivatives in facilitating the synthesis of important heterocyclic compounds (Ghorbani-Vaghei, Shahriari, Salimi, & Hajinazari, 2015).
Antimicrobial and Antiproliferative Agents : Sulfonamide derivatives have been explored for their potential in creating antimicrobial and antiproliferative agents. A study by Abd El-Gilil (2019) synthesized various N-ethyl-N-methylbenzenesulfonamide derivatives and evaluated their biological activities, highlighting their potential in medicinal chemistry (Abd El-Gilil, 2019).
Carbonic Anhydrase Inhibition : Ilies et al. (2003) investigated halogenated sulfonamides as inhibitors of carbonic anhydrase IX, a tumor-associated isozyme. This study underscores the potential of sulfonamide derivatives in developing antitumor agents (Ilies et al., 2003).
Safety and Hazards
The safety information for 2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Many sulfonamide compounds are known to inhibit carbonic anhydrase, an enzyme that assists rapid interconversion of carbon dioxide and water into bicarbonate and protons (or vice versa), a reaction that occurs rather slowly in isolation .
Mode of Action
Sulfonamides are structural analogs of p-aminobenzoic acid (PABA). They inhibit bacterial synthesis of dihydrofolic acid by preventing the condensation of PABA with 7,8-dihydropteroate pyrophosphate, a reaction catalyzed by dihydropteroate synthetase .
Biochemical Pathways
The inhibition of dihydrofolic acid formation leads to a reduction in the production of bacterial nucleotides and proteins, thereby inhibiting bacterial growth .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound depend on its chemical structure. Sulfonamides, for example, are usually well absorbed in the gastrointestinal tract, widely distributed throughout body fluids, metabolized in the liver, and excreted in the urine .
Result of Action
The ultimate effect at the molecular and cellular level is the inhibition of bacterial growth, as the bacteria are unable to synthesize necessary proteins and nucleotides .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, the efficacy of sulfonamides can be reduced in the presence of purulent exudate .
properties
IUPAC Name |
2-bromo-6-chloro-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCWUBMZWLCUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

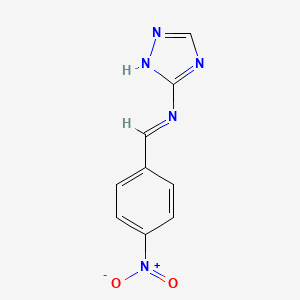
![ethyl [3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B2708027.png)
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2708029.png)
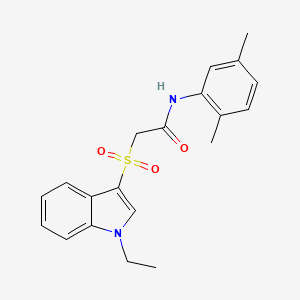
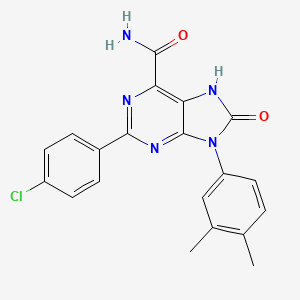

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2708036.png)
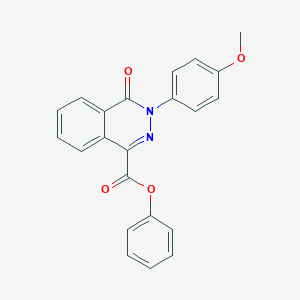
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2708040.png)
![N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2708041.png)
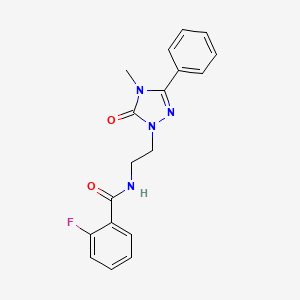
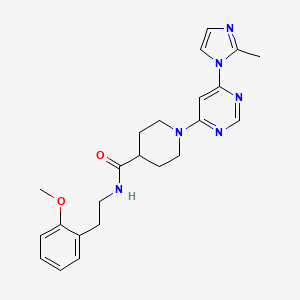
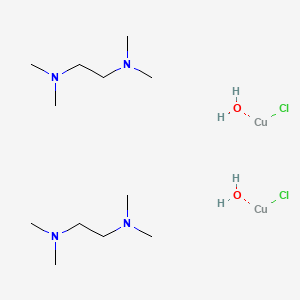
![(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B2708049.png)